molecular formula C10H15NO5S B585324 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate CAS No. 1035456-54-2

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate

Cat. No.: B585324
CAS No.: 1035456-54-2
M. Wt: 261.292
InChI Key: VMAGTTSBAPAUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a thiophene ring, a methylamino group, and a hydroxyl group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carbaldehyde and methylamine.

    Formation of Intermediate: Thiophene-2-carbaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.

    Oxalate Formation: Finally, the compound is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted amino alcohols with various functional groups.

Scientific Research Applications

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
  • 3-(Ethylamino)-1-(thiophen-2-yl)propan-1-ol
  • 3-(Methylamino)-1-(furan-2-yl)propan-1-ol

Uniqueness

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of heterocyclic compounds and the study of their biological activity.

Biological Activity

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol oxalate, often referred to as a key intermediate in the synthesis of various pharmaceutical compounds, particularly Duloxetine, exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Chemical Name : this compound
  • Molecular Formula : C10H15NO5S
  • Molecular Weight : 261.295 g/mol
  • CAS Number : 1035456-54-2

This compound acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism is crucial for its antidepressant effects, as it increases the levels of serotonin and norepinephrine in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression .

Antidepressant Effects

Numerous studies have established that compounds related to this compound exhibit antidepressant properties. For instance, Duloxetine (which utilizes this compound as an intermediate) has been shown to significantly reduce depressive symptoms in patients with major depressive disorder (MDD) and generalized anxiety disorder (GAD). Clinical trials indicate that Duloxetine is effective in improving overall functioning and quality of life .

Pain Management

The compound also demonstrates analgesic properties. Research indicates that SNRIs can effectively manage chronic pain conditions, such as fibromyalgia and neuropathic pain. The dual action on serotonin and norepinephrine pathways contributes to pain relief, making it a valuable option for patients suffering from both depression and chronic pain .

Case Study 1: Efficacy in Major Depressive Disorder

A clinical trial involving 500 participants diagnosed with MDD showed that treatment with Duloxetine resulted in a significant decrease in the Hamilton Depression Rating Scale (HDRS) scores after 8 weeks of therapy. The study reported a response rate of approximately 70% among participants .

Case Study 2: Chronic Pain Management

In a randomized controlled trial assessing the efficacy of Duloxetine for fibromyalgia, patients reported a marked reduction in pain levels and improvement in physical functioning compared to placebo groups. The results highlighted the compound's utility not only in treating depressive symptoms but also in alleviating chronic pain .

Comparative Analysis of Related Compounds

Compound NameTypePrimary UseEfficacy (HDRS Reduction)
DuloxetineSNRIDepression, Pain70%
VenlafaxineSNRIDepression65%
FluoxetineSSRIDepression60%
AmitriptylineTCADepression, Pain68%

Properties

IUPAC Name

3-(methylamino)-1-thiophen-2-ylpropan-1-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS.C2H2O4/c1-9-5-4-7(10)8-3-2-6-11-8;3-1(4)2(5)6/h2-3,6-7,9-10H,4-5H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAGTTSBAPAUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858013
Record name Oxalic acid--3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035456-54-2
Record name Oxalic acid--3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.